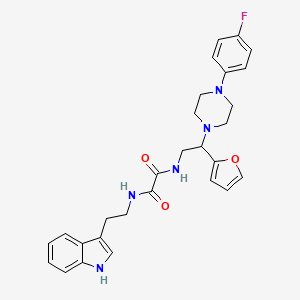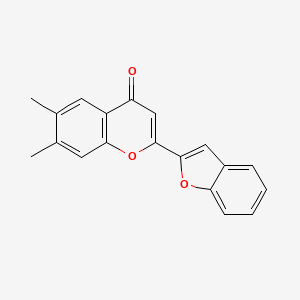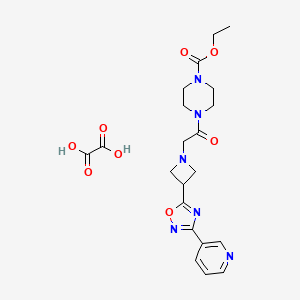![molecular formula C11H13F2NO2S2 B2929725 1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane CAS No. 2097861-49-7](/img/structure/B2929725.png)
1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the creation of the spirocyclic structure, and the introduction of the difluoro group. The Suzuki–Miyaura coupling is a common method for forming carbon-carbon bonds and could potentially be used in the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring and the spirocyclic structure would likely have a significant impact on the compound’s shape and properties .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure. The thiophene ring is known to undergo various substitution reactions . The difluoro group might also be reactive, depending on its position in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoro group could affect its polarity and solubility .科学的研究の応用
Synthesis and Chemical Reactivity
Research has focused on the synthesis of related compounds, highlighting methods for creating fluorinated and sulfonated molecules, which are useful in medicinal chemistry and materials science. For example, the synthesis of 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts through direct fluorination has been explored for their potential as electrophilic fluorinating agents, demonstrating the reactivity and utility of fluorine-containing compounds in organic synthesis (Banks et al., 1996). This research contributes to the broader field of halogen chemistry, where fluorinated compounds play a crucial role due to their unique reactivity and the ability to influence the physical and chemical properties of molecules.
Environmental and Material Applications
Studies have also investigated the environmental presence and effects of perfluorinated compounds, which are structurally related to 1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane. For instance, the identification of long-chain perfluorinated acids in biota from the Canadian Arctic (Martin et al., 2004) and the evaluation of developmental toxicity in zebrafish exposed to GenX and other PFAS (Gaballah et al., 2020) provide insights into the environmental impact and toxicity of fluorinated compounds. Such research underscores the importance of understanding the ecological and health implications of these chemicals, contributing to environmental chemistry and toxicology.
Electrophilic Fluorination
The role of fluorinated compounds in electrophilic fluorination has been highlighted, showcasing their use in synthesizing fluoroaromatics under mild conditions, which is essential for the development of pharmaceuticals and agrochemicals. This is exemplified by studies on the efficiency of certain fluorinating agents in transforming aromatic compounds to their corresponding fluoroaromatics with good yields (Shamma et al., 1999). This research area is critical for medicinal chemistry, where the incorporation of fluorine atoms can significantly alter the biological activity and metabolic stability of therapeutic molecules.
Advanced Materials Development
Research into the synthesis and properties of polyfluorenes with a silsesquioxane core (Lin et al., 2004) demonstrates the application of fluorinated compounds in developing materials with improved thermal stability and optoelectronic properties. This is particularly relevant for the field of materials science, where such compounds are utilized in creating advanced polymers and materials for electronics, coatings, and other industrial applications.
作用機序
特性
IUPAC Name |
2,2-difluoro-6-thiophen-2-ylsulfonyl-6-azaspiro[2.5]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2S2/c12-11(13)8-10(11)3-5-14(6-4-10)18(15,16)9-2-1-7-17-9/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJHHUVVNLWDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2929646.png)


![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2929651.png)
![N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2929652.png)
![2-([1,1'-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine](/img/structure/B2929654.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2929657.png)
![3-(3-methoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2929658.png)

![7-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2929661.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2929665.png)